N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
The compound contains several functional groups including a dihydrobenzo[b][1,4]dioxin ring, a hydroxyethyl group, and a tetrahydrobenzo[d]isoxazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The dihydrobenzo[b][1,4]dioxin ring and the tetrahydrobenzo[d]isoxazole ring would likely contribute to the rigidity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The hydroxyethyl group could act as a nucleophile in substitution reactions, and the isoxazole ring could potentially participate in cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxyethyl group could increase its solubility in polar solvents .Scientific Research Applications
Synthetic Chemistry Applications
Cascade Transformations : A study by Ukhin et al. (2015) demonstrates the complexity of reactions involving compounds with benzodioxin structures, showing new examples of ring-ring tautomerism which could be relevant to understanding the chemical behavior of the compound . Such transformations are crucial for designing novel synthetic pathways for complex molecules (Ukhin et al., 2015).
Novel Synthesis Approaches : Gabriele et al. (2006) describe a new synthesis method for dihydrobenzo[d]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization. This method could offer insights into novel synthetic routes for related compounds, highlighting the versatility and reactivity of benzodioxin derivatives (Gabriele et al., 2006).
Medicinal Chemistry and Biological Activity
Antimicrobial and Antitumor Agents : Research by Talupur et al. (2021) on compounds featuring a benzo[d]dioxaphosphole structure showcases their antimicrobial evaluation and potential as antitumor agents. This indicates the broad spectrum of biological activities that such structural frameworks might exhibit, which could extend to compounds with similar moieties (Talupur et al., 2021).
DNA-Intercalating Agents : A study by Lee et al. (1992) on dibenzo[1,4]dioxin-1-carboxamides as DNA-intercalating agents with antitumor activity highlights the potential pharmaceutical applications of compounds with benzodioxin cores. These findings suggest the possibility of exploring similar compounds for therapeutic purposes, especially as antitumor agents (Lee et al., 1992).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases play a crucial role in nerve function, and lipoxygenase enzymes are involved in the metabolism of fatty acids.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, which suggests that this compound may interact with its targets by binding to the active site of the enzyme and preventing its normal function .
Pharmacokinetics
It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit certain enzymes, which could potentially lead to changes in nerve function and fatty acid metabolism .
Future Directions
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-13(11-5-6-15-16(9-11)24-8-7-23-15)10-19-18(22)17-12-3-1-2-4-14(12)25-20-17/h5-6,9,13,21H,1-4,7-8,10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWXWQDLCAOFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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